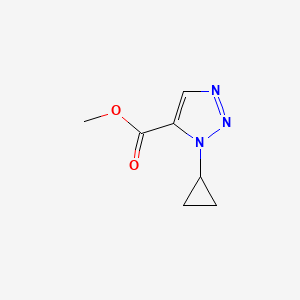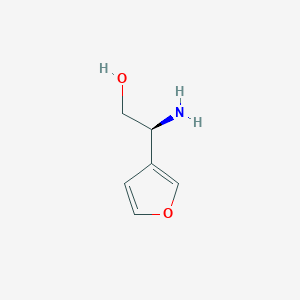
2-Methyl-1,3-thiazole-5-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,3-thiazole-5-thiol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a methyl group attached to the second carbon and a thiol group attached to the fifth carbon of the thiazole ring. It is known for its aromatic properties and reactivity, making it a valuable compound in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-thiazole-5-thiol typically involves the reaction of 2-methylthiazole with sulfur-containing reagents. One common method is the reaction of 2-methylthiazole with hydrogen sulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,3-thiazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thioethers.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thioethers.
Substitution: Halogenated thiazoles.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,3-thiazole-5-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pesticides, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,3-thiazole-5-thiol involves its interaction with biological molecules. The thiol group can form covalent bonds with proteins and enzymes, altering their function. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s aromatic ring allows it to interact with nucleic acids, potentially affecting gene expression and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1,3,4-thiadiazole-5-thiol
- 5-Ethyl-2-methyl-1,3-thiazole
- 2-Mercapto-5-methyl-1,3,4-thiadiazole
Uniqueness
2-Methyl-1,3-thiazole-5-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a thiol group on the thiazole ring enhances its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61006-11-9 |
|---|---|
Molekularformel |
C4H5NS2 |
Molekulargewicht |
131.2 g/mol |
IUPAC-Name |
2-methyl-1,3-thiazole-5-thiol |
InChI |
InChI=1S/C4H5NS2/c1-3-5-2-4(6)7-3/h2,6H,1H3 |
InChI-Schlüssel |
HPLFBNTYGRXHHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(S1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol](/img/structure/B13606316.png)


![2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylicacid](/img/structure/B13606335.png)






